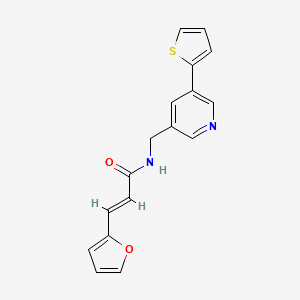

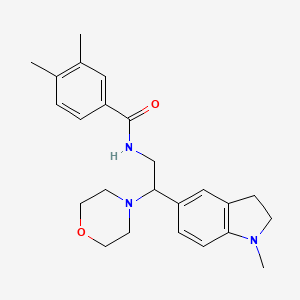

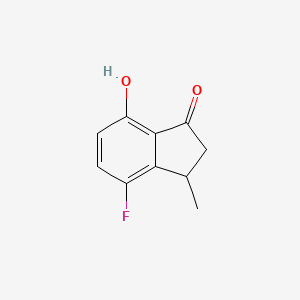

(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide, also known as FTA or FTA-2, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized and tested for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Green Organic Chemistry Synthesis

- (E)-2-cyano-3-(furan-2-yl) acrylamide has been synthesized using microwave radiation and reduced by various fungi to produce (R)-2-cyano-3-(furan-2-yl) propanamide. This process involves the green organic chemistry approach and uses filamentous marine and terrestrial-derived fungi like Penicillium citrinum and Aspergillus sydowii (Jimenez et al., 2019).

Ethynylation and Heterocyclic Reactivity

- The ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles with acylbromoacetylenes shows that these compounds readily react in an Al2O3 medium, indicating their potential in forming heterocyclic compounds with high yields (Sobenina et al., 2014).

Palladium-Catalyzed Alkenation

- A study demonstrates the palladium-catalyzed direct alkenation of thiophenes and furans, using olefinic substrates like acrylates and acrylamides. This method predominantly yields (E)-isomers, suggesting its applicability in selective synthesis processes (Zhao et al., 2009).

Phleomycin Amplification

- The condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate yields compounds like 6-methylpyrimidin-4(3H)-ones with various substituents. These derivatives, particularly the pyridinyl ones, have been reported to act as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Synthesis of Novel Pyridine and Naphthyridine Derivatives

- Novel pyridine and naphthyridine derivatives have been synthesized through dimerization and coupling reactions, indicating their potential in the development of diverse heterocyclic compounds (Abdelrazek et al., 2010).

Synthesis of Thiazolo[2,3-a]pyridine Derivatives

- New 6-thiophen-2-yl and 6-furan-2-ylthiazolo[2,3-a]pyridine derivatives have been prepared, showcasing the structural diversity and potential applications in heterocyclic chemistry (Osman et al., 1986).

Development of Calix[n]pyrroles and Analogues

- Meso-Dialkylporphyrinogen-like mixed cyclic oligomers containing furans, pyrroles, and thiophenes have been synthesized, illustrating the versatility in forming complex heterocyclic structures (Nagarajan et al., 2001).

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-17(6-5-15-3-1-7-21-15)19-11-13-9-14(12-18-10-13)16-4-2-8-22-16/h1-10,12H,11H2,(H,19,20)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTSZDDEZPWMNB-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2408107.png)

![5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2408109.png)

![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)

![2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2408113.png)

![N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2408116.png)